![molecular formula C20H26N2O2 B13700770 (S)-2-Amino-3-[4-(benzyloxy)phenyl]-N,N-diethylpropanamide](/img/structure/B13700770.png)
(S)-2-Amino-3-[4-(benzyloxy)phenyl]-N,N-diethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3-[4-(benzyloxy)phenyl]-N,N-diethylpropanamide is a chiral compound with significant potential in various scientific fields Its structure consists of an amino group, a benzyloxy-substituted phenyl ring, and a diethylpropanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-[4-(benzyloxy)phenyl]-N,N-diethylpropanamide typically involves multiple steps, starting from commercially available precursorsThe final step involves the coupling of the protected intermediate with diethylpropanamide under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-3-[4-(benzyloxy)phenyl]-N,N-diethylpropanamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while reduction of the amide group results in the formation of amines .
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3-[4-(benzyloxy)phenyl]-N,N-diethylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-3-[4-(benzyloxy)phenyl]-N,N-diethylpropanamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid: Another compound with a benzyloxy-substituted phenyl ring.
N-[4-(benzyloxy)phenyl]glycinamide: Shares the benzyloxyphenyl moiety but differs in the rest of the structure.
Uniqueness
(S)-2-Amino-3-[4-(benzyloxy)phenyl]-N,N-diethylpropanamide is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C20H26N2O2 |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
2-amino-N,N-diethyl-3-(4-phenylmethoxyphenyl)propanamide |
InChI |
InChI=1S/C20H26N2O2/c1-3-22(4-2)20(23)19(21)14-16-10-12-18(13-11-16)24-15-17-8-6-5-7-9-17/h5-13,19H,3-4,14-15,21H2,1-2H3 |
InChI-Schlüssel |
NPIFUXHKAANBAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


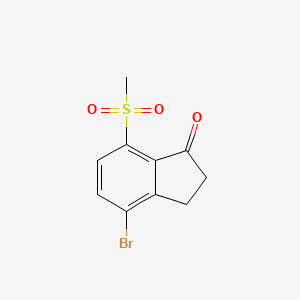
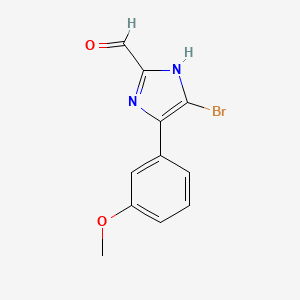
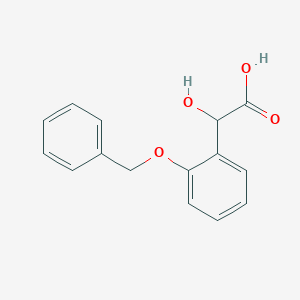

![3-Chloronaphtho[2,3-d]isoxazole](/img/structure/B13700708.png)
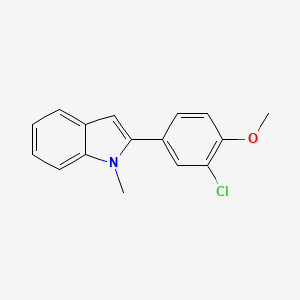
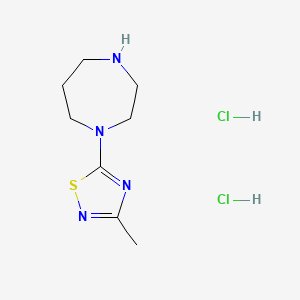


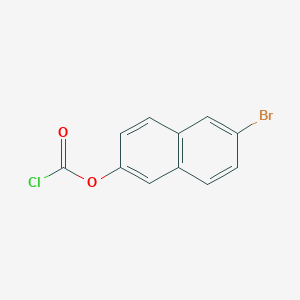
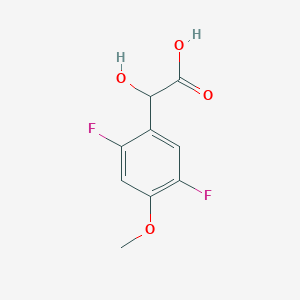
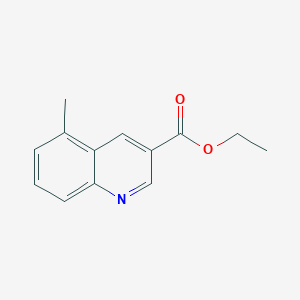

![2-[1,3-bis(4-tert-butylphenyl)-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13700759.png)
